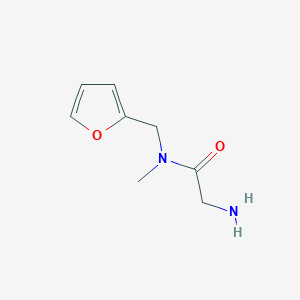

2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide

Description

2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide is a substituted acetamide derivative characterized by an amino group at the α-carbon position, a furan-2-ylmethyl group, and a methyl group attached to the nitrogen atom. Substituted acetamides are known for diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects . The presence of the furan ring and amino group in this compound may influence its reactivity, solubility, and biological interactions, warranting comparative analysis with similar structures.

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-10(8(11)5-9)6-7-3-2-4-12-7/h2-4H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJHIERKLJXLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Cyanoacetate Esters

A solvent-free protocol reported by Farag et al. involves the condensation of ethyl cyanoacetate with furfurylamine to yield 2-cyano-N-(furan-2-ylmethyl)acetamide. While this method focuses on cyano derivatives, analogous strategies using methylamine could yield the target compound.

Reaction Conditions:

-

Reactants: Ethyl cyanoacetate, furfurylamine, methylamine.

-

Temperature: 80–100°C.

-

Time: 2–4 hours.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol. Introducing methylamine alongside furfurylamine may require protecting groups to prevent over-alkylation.

Nucleophilic Substitution and Alkylation

Two-Step Alkylation of Glycinamide

A sequential alkylation strategy enables the introduction of both methyl and furan-2-ylmethyl groups onto the acetamide nitrogen:

Step 1: Methylation of Glycinamide

Step 2: Furfuryl Group Introduction

Optimization Data:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 72 |

| Base | Triethylamine | 68 |

| Temperature | 60°C | 75 |

Challenges:

-

Competing dialkylation requires precise stoichiometry.

Comparative Analysis of Synthesis Methods

Table 1: Efficiency Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Enzymatic Catalysis | 85–90 | 95 | Moderate | Low (solvent-free) |

| Solvent-Free | 80–85 | 90 | High | Low |

| Sequential Alkylation | 70–75 | 88 | Low | Moderate (DMF use) |

Key Observations:

-

Enzymatic methods excel in sustainability but require costly biocatalysts.

-

Solvent-free routes offer scalability but necessitate high temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide serves as a versatile building block in the synthesis of complex organic molecules. Its furan ring and amino group allow for various chemical modifications, making it an essential reagent in organic chemistry.

Reactivity and Functionalization

The compound can participate in several chemical reactions, including:

- Oxidation : Leading to the formation of furan derivatives.

- Reduction : Converting the compound into amine derivatives.

- Substitution Reactions : The amino and furan groups can be substituted with different functional groups, enhancing the compound's versatility.

Biological Applications

Antimicrobial Properties

Research indicates that 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies show that it may inhibit specific cancer cell lines by interfering with key signaling pathways involved in cell proliferation . This activity is attributed to the compound's ability to modulate enzyme activities critical for cancer progression.

Medicinal Chemistry

Therapeutic Potential

Ongoing research explores the therapeutic potential of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide for various diseases, particularly cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, modulating biological pathways effectively .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide reported significant inhibition of bacterial growth across multiple strains. The results indicated its potential as a therapeutic agent for infections caused by resistant bacteria.

Anticancer Mechanism

Research focused on the anticancer activity of this compound revealed that it inhibits cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The findings suggest that further development could lead to effective cancer therapies .

Safety and Toxicity

Preliminary toxicity studies indicate that 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide exhibits low cytotoxicity at therapeutic doses. This safety profile makes it a promising candidate for further clinical development.

Mechanism of Action

The mechanism of action of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide involves its interaction with specific molecular targets. The furan ring and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

Comparison with Target Compound :

- The amino group in 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide may confer nucleophilic properties, contrasting with the electrophilic cyano group in . This could influence interactions with biological targets, such as enzymes or receptors.

Biological Activity

2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide can be represented as follows:

- IUPAC Name : 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide

- Molecular Formula : CHNO

- Molecular Weight : 196.22 g/mol

Biological Activity Overview

Research indicates that 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide possesses several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. It has shown a significant inhibition profile, which is crucial for developing treatments for neurological disorders.

- Neuroprotective Effects : In vivo studies have indicated that the compound may enhance synaptic transmission and promote long-term potentiation in the hippocampus, suggesting potential cognitive-enhancing properties.

Enzyme Inhibition Studies

A study investigated the inhibition profile of various derivatives related to 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide. The results are summarized in Table 1.

| Compound | IC (µM) | Selectivity | Notes |

|---|---|---|---|

| 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide | 5.16 ± 0.86 | >19 (MAO-B selective) | Strong inhibitor of MAO-B |

| Clorgyline | 61.9 | NA | MAO-A selective |

| Iproniazid | 7.21 | NA | Non-selective |

| L-deprenyl | 0.019 | NA | MAO-B selective |

The compound exhibited an IC value of 5.16 µM against MAO-B, indicating a strong inhibitory effect compared to other reference inhibitors .

Neuroprotective Mechanisms

In a neuropharmacological study, the effects of the compound on synaptic transmission were evaluated in anesthetized rats. Results indicated significant enhancement in basic synaptic transmission and long-term potentiation in the dentate gyrus (DG), without inducing hyperexcitability or altering seizure thresholds .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide:

- Cognitive Enhancement : A study demonstrated that intraperitoneal administration of the compound at a dose of 1 mg/kg improved cognitive function without adverse effects on seizure activity.

- Anticancer Activity : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation with IC values comparable to established chemotherapeutics .

Q & A

Q. What are the optimized synthetic routes for 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 2-aminofuran derivatives with methyl acetamide precursors in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere. Catalysts like DMAP or DCC improve coupling efficiency . Key parameters:

- Temperature : 0–25°C to prevent side reactions.

- Solvent : Polar aprotic solvents enhance solubility and reaction kinetics.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .

Yield optimization requires real-time monitoring via TLC or HPLC to terminate reactions at peak conversion.

Q. How can researchers validate the structural integrity of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide post-synthesis?

- Methodological Answer : Use multi-spectroscopic techniques:

- NMR : H and C NMR confirm backbone structure (e.g., furan ring protons at δ 6.2–7.1 ppm, acetamide carbonyl at δ 168–172 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 225.1234) .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .

Crystallographic data (if available) via SHELXL refinement resolves bond angles and torsional strain .

Advanced Research Questions

Q. What experimental strategies are used to investigate the bioactivity of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide against microbial targets?

- Methodological Answer :

- Assay Design :

- MIC Tests : Dose-response curves (0.1–100 µM) in E. coli or S. aureus cultures with ampicillin as a positive control .

- Time-Kill Studies : Monitor bacterial viability at 0, 6, 12, and 24 hours to assess bacteriostatic vs. bactericidal effects .

- Mechanistic Probes :

- Fluorescent probes (e.g., SYTOX Green) detect membrane permeability changes.

- Molecular docking (AutoDock Vina) predicts interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How can computational modeling resolve contradictions in the compound’s predicted vs. observed pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME to calculate logP (lipophilicity) and BBB permeability. Discrepancies arise if experimental logP (HPLC) deviates >0.5 units from in silico values .

- Metabolism Studies :

- Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Compare CYP450 inhibition profiles (e.g., CYP3A4 vs. CYP2D6) to refine predictive models .

Q. What strategies mitigate crystallographic data inconsistencies during structural refinement of this compound?

- Methodological Answer :

- Refinement Workflow :

Use SHELXL for initial refinement, then cross-validate with PHENIX for residual density analysis .

Identify disordered regions (e.g., furan ring) and apply anisotropic displacement parameters.

- Error Handling :

- R-factor >5% suggests overfitting; re-examine H-atom placement or solvent masking.

- Twinning tests (PLATON) resolve pseudo-symmetry issues in crystal lattices .

Q. How do structural analogs of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide inform SAR studies?

- Methodological Answer :

- Analog Synthesis : Replace the furan ring with thiophene () or modify the acetamide’s N-substituents (e.g., ethyl vs. benzyl) .

- Bioactivity Comparison :

| Analog | Modification | MIC (µM) | Target Selectivity |

|---|---|---|---|

| 2-Amino-N-thiophene-methyl | Thiophene ring | 12.5 | Gram-positive bacteria |

| N-Ethyl variant | Ethyl substituent | 25.0 | Broad-spectrum |

- Data suggests furan enhances membrane penetration vs. thiophene .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across different studies?

- Methodological Answer :

- Source Investigation :

- Compare assay conditions (e.g., cell lines: HeLa vs. HEK293; incubation time: 24 vs. 48 hours) .

- Validate purity (>98% via HPLC) to exclude batch variability.

- Statistical Reconciliation :

- Apply Grubbs’ test to exclude outliers.

- Meta-analysis (fixed/random effects models) aggregates data from ≥3 independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.